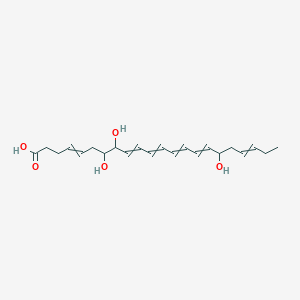
7,8,17-三羟基二十二碳-4,9,11,13,15,19-六烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid belongs to the class of organic compounds known as very long-chain fatty acids . These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .
Molecular Structure Analysis
The molecular structure of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is complex. It is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A .科学研究应用
您所询问的化合物,7,8,17-三羟基二十二碳-4,9,11,13,15,19-六烯酸,是一种属于二十碳烷类物质的多不饱和脂肪酸。这些物质衍生自 C22 多不饱和脂肪酸,在科学研究中有着广泛的应用。以下是对现有信息的概述:
炎症消退
这类二十碳烷类化合物以其在炎症消退中的作用而闻名。 它们参与了特异性促炎症消退脂质介质如保护素的产生 ,有助于将炎症反应终结并促进愈合。
神经保护
这些化合物因其神经保护作用而被研究,特别是在脑损伤和神经退行性疾病的背景下 .
免疫系统调节
它们可能还在调节免疫系统中发挥作用,影响先天性和适应性免疫反应 .
细胞信号传导
作为信号分子,它们可以影响各种细胞过程,包括细胞生长、死亡和迁移 .
代谢调节
作用机制
Target of Action
The primary target of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid, also known as Resolvin D1, is the inflammatory response in the human body . It acts on various cell types involved in inflammation, such as neutrophils and macrophages .
Mode of Action
Resolvin D1 interacts with its targets by regulating actin polymerization, which inhibits the migration of pro-inflammatory neutrophils . It also reduces inflammation mediated by TNF-α in macrophages and enhances the phagocytosis of apoptotic cells by macrophages .
Biochemical Pathways
Resolvin D1 is a part of the specialized pro-resolving mediator (SPM) class of cell signaling molecules, which are enzymatically derived from omega-3 long-chain polyunsaturated fatty acids . These molecules play crucial roles in orchestrating the resolution of tissue inflammation .
Pharmacokinetics
It is known to be a metabolite of the lipoxygenase-mediated oxidation of dha, produced endogenously by aspirin-enhanced cox-2 activity .
Result of Action
The action of Resolvin D1 results in the resolution of inflammation. It reduces the migration of pro-inflammatory neutrophils, decreases inflammation in macrophages, and enhances the clearance of apoptotic cells . This leads to a decrease in inflammation and promotes the healing of tissues .
生化分析
Biochemical Properties
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in various biochemical reactions, primarily related to inflammation resolution. It interacts with several enzymes and proteins, including lipoxygenases and cyclooxygenases, which are responsible for its biosynthesis from docosahexaenoic acid (DHA). The compound also binds to specific receptors on immune cells, such as G-protein-coupled receptor 32 (GPR32) and lipoxin A4 receptor (ALX/FPR2), modulating their activity and promoting anti-inflammatory responses .
Cellular Effects
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the migration of neutrophils to inflammation sites, reduces the production of pro-inflammatory cytokines, and enhances the clearance of apoptotic cells by macrophages . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis.
Molecular Mechanism
The molecular mechanism of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid involves binding interactions with specific receptors and modulation of enzyme activity. It binds to GPR32 and ALX/FPR2 receptors on immune cells, triggering signaling cascades that lead to anti-inflammatory effects . Additionally, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenases and lipoxygenases, reducing the production of pro-inflammatory mediators . These interactions result in changes in gene expression that favor the resolution of inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties and continues to promote the resolution of inflammation in both in vitro and in vivo models . Its efficacy may decrease with prolonged exposure due to potential degradation.
Dosage Effects in Animal Models
The effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and promotes tissue repair without significant adverse effects . At higher doses, it may exhibit toxic effects, such as impaired immune function and potential tissue damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in several metabolic pathways, primarily related to the resolution of inflammation. It is synthesized from DHA through the action of lipoxygenases and cyclooxygenases . The compound also interacts with various enzymes and cofactors that modulate its activity and stability. These interactions can influence metabolic flux and the levels of other metabolites involved in inflammation resolution .
Transport and Distribution
Within cells and tissues, 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is transported and distributed through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, it may interact with cellular transporters that regulate its uptake and localization within cells . These interactions are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, contributing to its anti-inflammatory and pro-resolving actions.
属性
IUPAC Name |
7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694000 |
Source


|
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872993-05-0 |
Source


|
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
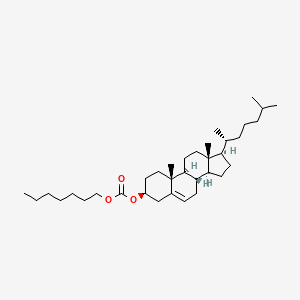
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
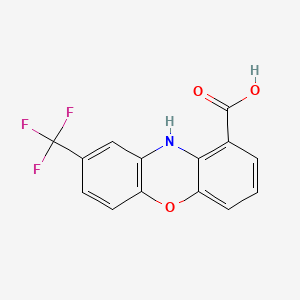
![Acetyl[18]annulene](/img/structure/B579811.png)
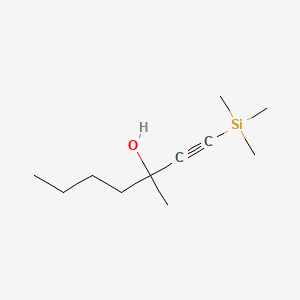
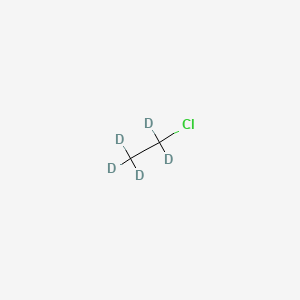
![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/no-structure.png)

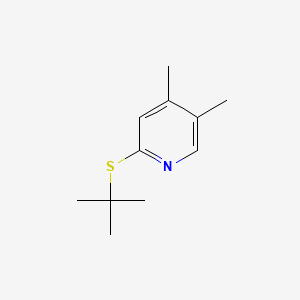
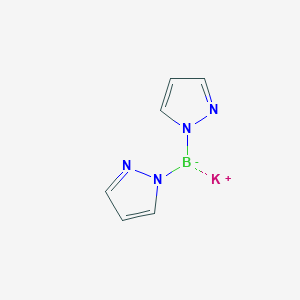
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)
